N-methyl-2-(methylamino)acetamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-5-3-4(7)6-2;/h5H,3H2,1-2H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUPSUKILVEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Amidic and Amine Functionalities in Synthetic Chemistry
The chemical behavior and utility of N-methyl-2-(methylamino)acetamide hydrochloride are dictated by its constituent amide and amine functionalities. In organic chemistry, amines and amides are fundamental nitrogen-containing functional groups with distinct properties that are pivotal in the synthesis of a vast array of molecules, from pharmaceuticals to polymers. patsnap.commit.edu
Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. patsnap.comlatech.edu A key characteristic of amines is the lone pair of electrons on the nitrogen atom, which confers basicity and nucleophilicity. patsnap.commasterorganicchemistry.com This reactivity allows amines to readily participate in reactions such as alkylation and acylation. patsnap.com Their ability to form hydrogen bonds also influences their physical properties, such as boiling points and solubility. masterorganicchemistry.com Amines are integral to many biologically significant molecules, including amino acids, neurotransmitters like dopamine (B1211576) and serotonin, and numerous pharmaceuticals. fiveable.me
Amides, conversely, consist of a carbonyl group directly bonded to a nitrogen atom. mit.edufiveable.me This linkage results in resonance between the nitrogen's lone pair and the carbonyl group, which delocalizes the electrons. patsnap.com Consequently, amides are significantly less basic than amines and are relatively stable functional groups. patsnap.commit.edu The amide bond, also known as a peptide bond, is the cornerstone of protein structure, linking amino acids together to form polypeptide chains. masterorganicchemistry.comfiveable.me The stability of this bond is crucial for the structural integrity of proteins. fiveable.me In synthetic chemistry, amides are valuable intermediates that can be hydrolyzed to form carboxylic acids and amines or reduced to form amines. patsnap.com
Overview of Primary Research Applications for N Methyl 2 Methylamino Acetamide Hydrochloride As a Chemical Synthon
A chemical synthon is a molecular unit that can be used as a building block in the synthesis of more complex molecules. N-methyl-2-(methylamino)acetamide hydrochloride serves as a valuable synthon due to its bifunctional nature, containing both a nucleophilic secondary amine and a stable amide group.
The primary research applications for this compound are centered on its role as a pharmaceutical intermediate. smolecule.com Its structure provides a scaffold that can be chemically modified to produce a variety of derivatives. The secondary amine can act as a nucleophile in substitution reactions, allowing for the attachment of different molecular fragments, while the amide group can be involved in acylation reactions. smolecule.com Researchers utilize this compound as a starting material for synthesizing novel compounds, particularly those being investigated for potential activity within the central nervous system. smolecule.com
Furthermore, it is employed as a research tool in pharmacological studies. smolecule.com Its structural elements may mimic portions of larger, biologically active molecules, allowing it to be used in assays to study neurotransmitter systems or to serve as a reference compound for comparison. smolecule.comsmolecule.com The presence of both methylamino and acetamide (B32628) groups offers specific functionalities that can be exploited in the targeted synthesis of molecules designed for specific biological interactions. smolecule.com
Scope of Academic Inquiry into N Methyl 2 Methylamino Acetamide Hydrochloride and Its Derivatives
Established Synthetic Routes
The formation of this compound is typically achieved through multi-step processes that build the molecule sequentially. These routes are favored for their reliance on well-understood and high-yielding reaction types, allowing for clear purification of intermediates and final products.
Multi-Step Synthesis Strategies
Two primary multi-step synthetic routes are chemically plausible and based on analogous reactions reported in the literature. The first route begins with the natural amino acid derivative sarcosine (B1681465), while the second builds the carbon-nitrogen framework from a halogenated acyl chloride.
Route A: Amidation of Sarcosine
This is a direct and logical approach starting from sarcosine (N-methylglycine), which already contains the core structure of the target molecule. The synthesis involves two main steps:
Amide Bond Formation: The carboxylic acid group of sarcosine is first activated to facilitate amide bond formation with methylamine (B109427). This activation can be achieved in several ways:
Conversion to Acyl Chloride: Sarcosine can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive sarcosine acid chloride intermediate. This intermediate is then immediately reacted with methylamine to form the desired amide, N-methyl-2-(methylamino)acetamide.
Use of Coupling Agents: Modern peptide synthesis techniques employ coupling agents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the harsh conditions of acyl chloride formation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu), can be used to couple sarcosine and methylamine in high yields. cdnsciencepub.com The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling sterically hindered N-methyl amino acids. peptide.com
Hydrochloride Salt Formation: The resulting free base, N-methyl-2-(methylamino)acetamide, is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with hydrochloric acid (HCl), either as a gas or a solution in an organic solvent, to precipitate the stable hydrochloride salt.
Route B: Nucleophilic Substitution of N-methyl-2-chloroacetamide
This alternative strategy involves forming the N-methyl amide first, followed by the introduction of the second methylamino group via nucleophilic substitution.
Synthesis of N-methyl-2-chloroacetamide: Chloroacetyl chloride is reacted with one equivalent of methylamine. ijpsr.info This reaction is typically performed in an inert solvent at low temperatures to form the intermediate, N-methyl-2-chloroacetamide. The reactivity of the acyl chloride with the amine is high.
Nucleophilic Substitution: The intermediate N-methyl-2-chloroacetamide is then treated with a second equivalent of methylamine. In this SN2 reaction, the methylamine acts as a nucleophile, displacing the chloride ion from the alpha-carbon to form the N-methyl-2-(methylamino)acetamide backbone. nih.gov The efficiency of this step depends on factors such as solvent, temperature, and the potential for side reactions. nih.gov
Hydrochloride Salt Formation: As in Route A, the final product is isolated as the hydrochloride salt by treating the free base with HCl.
Novel One-Pot Reaction Schemes
While multi-step syntheses are well-established, the development of one-pot reactions is a continuous goal in chemical synthesis to improve efficiency and reduce waste. A "one-pot" process involves adding multiple reagents sequentially to a reactor without isolating the intermediate compounds.
For this compound, specific novel one-pot syntheses are not extensively documented in peer-reviewed literature. However, conceptually, a one-pot procedure could be designed based on the principles of reductive amination. For instance, a process could potentially involve the reaction of an appropriate glyoxylic acid derivative with two equivalents of methylamine in the presence of a reducing agent. Another approach could adapt multi-component reactions where an aldehyde, an amine, an isocyanide, and a carboxylic acid react to form an amide, though this would require significant modification for this specific target. The development of such a streamlined process remains an area for future research.
Precursor Compounds and Reagents
The synthesis of this compound relies on a selection of key starting materials and reagents. The choice of precursors is dictated by the selected synthetic route.
| Role in Synthesis | Route A Precursor/Reagent | Route B Precursor/Reagent | Chemical Formula |
| Backbone Source | Sarcosine (N-methylglycine) | Chloroacetyl chloride | C₃H₇NO₂ / C₂H₂Cl₂O |
| Nitrogen Source | Methylamine | Methylamine | CH₅N |
| Activating Agent | Thionyl chloride / EDCI / HATU | (Not required for first step) | SOCl₂ / C₉H₁₇N₃ / C₁₀H₁₅F₆N₆O |
| Base/Catalyst | Triethylamine / DIEA | Triethylamine (or excess methylamine) | C₆H₁₅N / C₈H₁₉N |
| Salt Formation | Hydrochloric Acid | Hydrochloric Acid | HCl |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Dichloromethane (DCM), Acetonitrile (B52724) | CH₂Cl₂ / C₃H₇NO |
Reaction Conditions and Optimization Studies
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis. Key parameters include the choice of solvent, reaction temperature, and pressure.
Solvent Effects on N-methyl-2-(methylamino)acetamide Formation
The solvent plays a critical role in both proposed synthetic routes by influencing reactant solubility, reaction rates, and pathway selectivity.
For the amidation of sarcosine (Route A) , polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly employed. peptide.com DMF is effective at dissolving amino acid precursors and the coupling reagents, while DCM is easily removed after the reaction. Polar solvents can promote the racemization of the amino acid alpha-carbon, although this is not a concern for the achiral sarcosine. cdnsciencepub.com In recent years, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored as alternatives to DMF and DCM in amide synthesis. researchgate.net
For the nucleophilic substitution (Route B) , the solvent must facilitate the SN2 reaction between methylamine and N-methyl-2-chloroacetamide. Polar aprotic solvents such as acetonitrile or DMF are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thereby accelerating the reaction rate. Protic solvents, like water or alcohols, can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. cbseacademic.nic.in
Temperature and Pressure Influences
Temperature and pressure are key thermodynamic parameters that control reaction kinetics and product distribution.
Temperature: The amidation of sarcosine using coupling agents is typically conducted at temperatures ranging from 0 °C to room temperature (25 °C) to minimize potential side reactions and, for chiral amino acids, to prevent racemization. cdnsciencepub.com The initial activation step is often performed at 0 °C, followed by the addition of the amine and slow warming to room temperature.
The nucleophilic substitution of α-haloamides generally benefits from elevated temperatures to increase the reaction rate. nih.gov Reactions are often run at the reflux temperature of the chosen solvent. However, excessively high temperatures can lead to side reactions or decomposition.
Pressure: Most laboratory-scale syntheses of amides are performed at atmospheric pressure. However, the use of microwave-assisted synthesis has become a powerful tool for accelerating these reactions. tandfonline.commdpi.comnih.gov Microwave irradiation can rapidly heat the reaction mixture to temperatures and pressures above the solvent's normal boiling point, significantly reducing reaction times from hours to minutes. tandfonline.comresearchgate.net For the direct amidation of a carboxylic acid and an amine, microwave heating at 150 °C can lead to high yields in under 15 minutes, often without the need for a catalyst or solvent. tandfonline.comresearchgate.net This technique could be applied to the amidation of sarcosine to dramatically improve reaction efficiency.
Catalytic Approaches to Enhance this compound Yield and Selectivity
The synthesis of N-methyl amides, including this compound, has traditionally relied on methods that often suffer from poor atom economy and the generation of significant waste. bdu.ac.in Conventional approaches frequently require stoichiometric amounts of coupling reagents to facilitate the formation of the amide bond from a carboxylic acid and an amine, which is a thermodynamically unfavorable process. bdu.ac.in These reagents, while effective, contribute to lower process efficiency and create challenges in product purification, especially in large-scale industrial production. bdu.ac.in
A notable advancement in this area is the development of cooperative catalysis systems. For instance, a combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(II,III) oxide (Fe3O4) has been shown to be highly effective for the N-methyl amidation of various carboxylic acids. edu.krd This dual-catalyst system is operationally simple and demonstrates compatibility with a wide range of aliphatic and aromatic acids, achieving yields between 60% and 99%. edu.krd A key advantage of this methodology is the use of Fe3O4, which can be easily recovered after the reaction and reused for multiple cycles without a significant loss of efficiency. edu.krd
The proposed mechanism for this cooperative catalysis involves the carboxylic acid reacting with Fe3O4 to form an iron carboxylate. bdu.ac.in This intermediate then coordinates with another intermediate generated from DABCO, leading to the formation of the N-methyl amide product and the regeneration of the catalysts. bdu.ac.in This catalytic cycle avoids the formation of high-volume side products, aligning with the goals of efficient and economical synthesis. bdu.ac.innih.gov
Below is a table summarizing the effectiveness of the DABCO/Fe3O4 cooperative catalysis on various substrates, demonstrating its potential applicability for synthesizing a broad range of N-methyl amides with high yields.
| Entry | Catalyst System | Substrate Type | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |
|---|---|---|---|---|---|
| 1 | DABCO/Fe3O4 | Aliphatic Acid | 48 | 85 | 98 |
| 2 | DABCO/Fe3O4 | Aromatic Acid | 48 | 85 | 95 |
| 3 | DABCO/Fe3O4 | Heteroaromatic Acid | 48 | 85 | 92 |
| 4 | DABCO only | Aliphatic Acid | 48 | 85 | 65 |
| 5 | Fe3O4 only | Aliphatic Acid | 48 | 85 | <5 |
This table illustrates the high yields achievable with a cooperative catalyst system compared to individual catalysts for the synthesis of N-methyl amides. Data is generalized from findings on catalytic N-methyl amidation. bdu.ac.inedu.krd
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is essential for developing sustainable synthetic routes for chemical compounds, including this compound. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. nih.gov Key principles applicable to this synthesis include maximizing atom economy, utilizing safer solvents, and employing catalytic reagents. bdu.ac.inedu.krdnih.gov
Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comchemrxiv.org Traditional amide synthesis often involves stoichiometric coupling agents, leading to poor atom economy as a significant portion of the atoms from these reagents become waste products. bdu.ac.in In contrast, catalytic reactions, such as the direct amidation of carboxylic acids, are inherently more atom-economical because the catalyst is regenerated and reused, and fewer byproducts are formed. edu.krdnih.govscispace.com Designing a synthesis for this compound that maximizes atom economy is crucial for reducing waste and improving resource efficiency. primescholars.com
Safer Solvents and Auxiliaries: Solvents constitute a major portion of the waste generated in chemical manufacturing, and many common solvents are hazardous. nih.govchemistryworld.com The selection of an appropriate solvent is a critical factor in the sustainability of a synthesis. nih.gov Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while effective, are facing increasing regulatory scrutiny due to toxicity concerns. chemistryworld.com
Green chemistry encourages the use of environmentally benign solvents. ijsr.net Water is often considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. ijsr.netresearchgate.net Other preferred alternatives include bio-derived solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as supercritical fluids like CO2. ijsr.netunibo.it The development of a synthetic process for this compound would be made significantly more sustainable by utilizing such green solvents, thereby reducing environmental impact and improving process safety. nih.govunibo.it
The following table provides a classification of common organic solvents based on green chemistry principles.
| Classification | Solvents | Rationale |
|---|---|---|
| Recommended / Green | Water, Ethanol, Isopropanol, Ethyl acetate, Methanol | Low toxicity, biodegradable, derived from renewable resources (for alcohols). bdu.ac.in |
| Problematic / Substitution Advisable | Acetonitrile, Tetrahydrofuran (THF), Toluene, Dichloromethane | Moderate toxicity, environmental persistence, or process safety concerns. unibo.it |
| Hazardous / Unfavoured | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane, Chloroform, Benzene | High toxicity (carcinogenic, mutagenic, or reprotoxic), significant environmental impact. chemistryworld.comunibo.it |
This table classifies solvents according to their environmental and safety profiles, guiding the selection of more sustainable options for chemical synthesis.
By prioritizing catalytic methods with high atom economy and employing safer, greener solvents, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing, leading to more efficient, economical, and environmentally responsible production. bdu.ac.inedu.krd
Reactivity of the Amide Moiety in this compound
The amide group is a cornerstone of peptide chemistry and is known for its relative stability compared to other carboxylic acid derivatives. This stability is largely due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. nih.gov This delocalization imparts a partial double bond character to the carbon-nitrogen bond, increasing its rotational barrier and decreasing the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. nih.gov
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.org For amides, these reactions are typically less facile than for more reactive derivatives like acid chlorides or anhydrides.
The amide bond in N-methyl-2-(methylamino)acetamide can undergo nucleophilic acyl substitution, such as hydrolysis, under forceful conditions. This typically requires strong acidic or basic catalysis and elevated temperatures.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methylamine (from the amide nitrogen) lead to the formation of 2-(methylamino)acetic acid (sarcosine).
Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., concentrated sodium hydroxide), a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the methylamide anion (a poor leaving group). A final proton transfer from the initially formed carboxylic acid results in a carboxylate salt and methylamine.
The relative stability of the amide bond makes it a robust functional group, and its substitution generally requires overcoming a significant activation energy barrier.
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | Leaving Group | Reactivity |
| Acyl Chloride | Cl⁻ | Very High |
| Acid Anhydride (B1165640) | RCOO⁻ | High |
| Ester | RO⁻ | Moderate |
| Amide | R₂N⁻ | Low |
| Carboxylate | O²⁻ | Very Low (Unreactive) |
Direct alkylation or acylation at the amide nitrogen of N-methyl-2-(methylamino)acetamide is challenging. The resonance stabilization that makes the amide bond stable also significantly reduces the nucleophilicity of the amide nitrogen. nih.gov The lone pair is less available to attack electrophiles.
To achieve N-alkylation, the amide must first be deprotonated using a very strong base (e.g., sodium hydride) to form a highly nucleophilic amidate anion. monash.edu This anion can then react with an alkylating agent, such as an alkyl halide, in an S_N2 reaction. A similar strategy is required for N-acylation, where the amidate anion would react with an acylating agent like an acyl chloride. These reactions are not as common as reactions at the more nucleophilic secondary amine site within the same molecule.
Reactivity of the Secondary Amine Group in this compound
The secondary amine is the most reactive nucleophilic site in the molecule. In the hydrochloride salt form, this amine is protonated to form a secondary ammonium (B1175870) ion. To engage in nucleophilic reactions, the free amine must be generated by deprotonation with a base.
Once liberated from its salt form, the secondary amine, with its available lone pair on the nitrogen, is a potent nucleophile. msu.edu It readily participates in a variety of common chemical transformations.
N-Alkylation: The amine can be further alkylated by reaction with alkyl halides. msu.edu This S_N2 reaction would convert the secondary amine into a tertiary amine. If excess alkylating agent is used, the reaction can proceed to form a quaternary ammonium salt. msu.edu
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of a new amide bond, converting the secondary amine into a tertiary amide. This is a common method for forming peptide-like linkages or for protecting the amine group.
Reaction with Aldehydes and Ketones: The secondary amine can react with aldehydes or ketones to form an unstable carbinolamine, which then dehydrates to form an enamine. mnstate.edu
Table 2: Common Derivatization Reactions of the Secondary Amine in N-methyl-2-(methylamino)acetamide
| Reagent Class | Example Reagent | Product Functional Group |
| Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Tertiary Amide |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Tertiary Amide |
| Aldehyde | Acetaldehyde (CH₃CHO) | Enamine |
| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide |
As this compound is a salt, the protonation equilibrium of the secondary amine is a central aspect of its chemistry. The secondary amine is more basic than the amide nitrogen, and thus it is the site of protonation by hydrochloric acid.
The equilibrium can be represented as: CH₃NHCH₂CONHCH₃ + H⁺ ⇌ [CH₃NH₂⁺CH₂CONHCH₃]
The position of this equilibrium is governed by the pH of the solution and the pKa of the secondary ammonium ion. To perform reactions where the amine must act as a nucleophile, a base must be added to shift the equilibrium to the left, generating the free amine form. Conversely, in acidic solutions, the compound will exist predominantly in its protonated, salt form. Understanding this equilibrium is crucial for controlling the reactivity of the molecule in aqueous or protic media. nih.govresearchgate.net
Intramolecular Cyclization and Rearrangement Possibilities Involving this compound
The structure of N-methyl-2-(methylamino)acetamide, with a nucleophilic amine and an electrophilic amide carbonyl separated by a two-atom tether, presents the possibility of intramolecular reactions.
An intramolecular nucleophilic attack of the secondary amine's lone pair onto the amide carbonyl carbon could lead to a cyclization reaction. This process would likely require thermal activation and would proceed through a tetrahedral intermediate. The expulsion of methylamine from this intermediate would result in the formation of a six-membered cyclic diamide, specifically 1,4-dimethylpiperazine-2,5-dione. Such intramolecular cyclizations are known to occur in related dipeptide systems, often under thermal conditions. nih.gov
Table 3: Potential Intramolecular Cyclization Product
| Reactant | Conditions | Major Product |
| N-methyl-2-(methylamino)acetamide | Heat | 1,4-dimethylpiperazine-2,5-dione |
Rearrangement reactions involving the amide group, such as the Hofmann or Curtius rearrangements, are not directly applicable to N-methyl-2-(methylamino)acetamide. The Hofmann rearrangement requires a primary amide treated with bromine and base, while the Curtius rearrangement involves the thermal decomposition of an acyl azide. byjus.comtmv.ac.in The subject molecule possesses a secondary amide, precluding these specific pathways. However, the potential for other complex rearrangements under specific catalytic or thermal conditions cannot be entirely ruled out, though they are not commonly observed for this structural class.
Elucidation of Reaction Mechanisms for this compound Transformations
The principal transformations of N-methyl-2-(methylamino)acetamide can be categorized into reactions involving the amine, reactions involving the amide, and intramolecular processes. The reaction mechanisms are highly dependent on the conditions employed, such as pH, temperature, and the presence of catalysts.
Nucleophilic Acylation of the Secondary Amine
One of the fundamental reactions of the secondary amine in N-methyl-2-(methylamino)acetamide is nucleophilic acylation. This transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form a more complex amide structure. The reaction typically requires a non-nucleophilic base to neutralize the HCl salt and deprotonate the resulting ammonium ion, thereby regenerating the nucleophilic free amine.
The mechanism proceeds via a nucleophilic addition-elimination pathway.
Deprotonation: A base removes the proton from the secondary ammonium salt to generate the free, nucleophilic secondary amine.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).
Deprotonation: The base removes the proton from the newly formed positively charged nitrogen, yielding the final acylated product.
This reaction is fundamental in peptide synthesis and the formation of more complex molecular architectures.
Amide Hydrolysis
The amide bond in N-methyl-2-(methylamino)acetamide can be cleaved through hydrolysis under either acidic or basic conditions. The mechanism differs significantly between the two pathways.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group (methylamine), which is expelled. The final products are sarcosine (N-methylglycine) and methylammonium (B1206745) chloride.
Base-Catalyzed (Saponification) Hydrolysis: In the presence of a strong base, such as hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses to expel the amide anion (a poor leaving group). A rapid proton transfer from the initially formed carboxylic acid to the strongly basic amide anion generates a carboxylate salt and methylamine. A final acidic workup is required to protonate the carboxylate and yield the free carboxylic acid.
| Reaction Type | Reagents | General Conditions | Products |
| Acid Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Water | Heat | Sarcosine, Methylammonium chloride |
| Base Hydrolysis | Strong Base (e.g., NaOH, KOH), Water | Heat, followed by acid workup | Sarcosine, Methylamine |
Intramolecular Cyclization (Diketopiperazine Formation)
Structurally similar α-amino amides are known to undergo intramolecular cyclization reactions. In the case of N-methyl-2-(methylamino)acetamide, an intramolecular nucleophilic attack of the secondary amine onto the amide carbonyl carbon can occur, particularly under thermal conditions. This type of reaction, if it were to proceed in an intermolecular fashion between two molecules, would lead to the formation of a substituted diketopiperazine, a six-membered ring containing two amide linkages.
The mechanism for the formation of a diketopiperazine generally involves:
Nucleophilic Attack: The terminal amino group of one molecule attacks the amide carbonyl of a second molecule.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Proton Transfer: Proton transfers occur to make the amide's nitrogen a better leaving group.
Ring Closure: A second intramolecular nucleophilic attack occurs, where the newly formed terminal amine of the linear dimer attacks the remaining carbonyl group, leading to the cyclized product after elimination of water.
While plausible, this reaction often requires specific conditions to favor the intermolecular pathway over polymerization. The stability of the six-membered ring is a significant driving force for this transformation. Research on related N-substituted glycine (B1666218) derivatives has shown that such cyclizations are feasible and are a key route to this class of heterocyclic compounds.
| Transformation | Proposed Intermediate | Key Mechanistic Step | Potential Product Class |
| Intermolecular Dimerization/Cyclization | Linear Dipeptide Amide | Intermolecular and subsequent intramolecular nucleophilic acyl substitution | Diketopiperazines |
Summary of Mechanistic Pathways
The transformations of this compound are governed by the interplay of its amine and amide functionalities. The reaction mechanisms, including nucleophilic acylation, hydrolysis, and potential intramolecular cyclizations, are well-established in the context of general organic chemistry and the study of related amino acid derivatives. The specific outcomes of these reactions are highly sensitive to the reaction conditions, which dictate the protonation state of the molecule and the availability of external nucleophiles or bases. Further empirical studies would be necessary to fully elucidate the kinetics and specific pathways for this particular compound.
Advanced Analytical and Spectroscopic Characterization of N Methyl 2 Methylamino Acetamide Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectra reveal the different types of hydrogen and carbon atoms present in N-methyl-2-(methylamino)acetamide hydrochloride. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. Due to the presence of two N-methyl groups and one methylene (B1212753) group, along with exchangeable amine and amide protons, the spectrum provides key structural insights. The hydrochloride form means the amine group is protonated, which affects the chemical shifts of nearby protons.
Expected ¹H NMR Chemical Shifts:
Amide N-H: A broad signal, typically in the range of 7.5-8.5 ppm. Its position can be highly variable depending on the solvent and concentration.
Amine N-H₂⁺: A very broad signal, often further downfield, resulting from the protonated secondary amine.
Methylene (-CH₂-): A singlet expected around 3.5-4.0 ppm, positioned between an electron-withdrawing carbonyl group and a protonated amino group.
Amine N-Methyl (-NHCH₃): A singlet (or a doublet if coupled to the N-H proton) expected around 2.8-3.2 ppm.
Amide N-Methyl (-CONHCH₃): A singlet (or a doublet if coupled to the N-H proton) expected around 2.7-3.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Expected ¹³C NMR Chemical Shifts:
Carbonyl (-C=O): The amide carbonyl carbon is expected to resonate in the 168-172 ppm range.
Methylene (-CH₂-): The carbon of the methylene group is anticipated to appear around 45-55 ppm.
Amine N-Methyl (-NHCH₃): This methyl carbon signal is expected in the 30-35 ppm region.
Amide N-Methyl (-CONHCH₃): This methyl carbon signal is expected around 25-30 ppm.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | 168 - 172 |
| Methylene Protons | 3.5 - 4.0 | 45 - 55 |
| Amine Methyl Protons | 2.8 - 3.2 | 30 - 35 |
| Amide Methyl Protons | 2.7 - 3.0 | 25 - 30 |
| Amide N-H Proton | 7.5 - 8.5 | - |
| Amine N-H₂⁺ Protons | Variable, broad | - |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
While 1D NMR identifies the types of atoms present, 2D NMR experiments establish their connectivity. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure.
COSY: This experiment would reveal proton-proton couplings. For instance, it could show a correlation between the amide N-H proton and the amide N-methyl protons, confirming their proximity.
HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals for the methylene and methyl groups to their corresponding carbon signals.
HMBC: This is a powerful technique for establishing long-range (2-3 bond) connectivity. Key expected HMBC correlations for this compound would include:
Correlations from the methylene protons to the carbonyl carbon.
Correlations from the amide N-methyl protons to the carbonyl carbon.
Correlations from the amine N-methyl protons to the methylene carbon.
These correlations would allow for the unambiguous assembly of the molecule's backbone and the assignment of all ¹H and ¹³C signals.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. bioanalysis-zone.com The molecular formula of this compound is C₄H₁₁ClN₂O. nih.gov In mass spectrometry, the free base (C₄H₁₀N₂O) is typically observed after protonation.
Molecular Formula (Free Base): C₄H₁₀N₂O
Calculated Exact Mass of Free Base: 102.0793 Da nih.gov
Observed Ion (Protonated): [M+H]⁺
Calculated Exact Mass of [M+H]⁺: 103.0866 Da
The high-resolution measurement of the ion at m/z 103.0866 would confirm the elemental composition as C₄H₁₁N₂O⁺, providing strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves isolating the ion of interest (the precursor ion, e.g., m/z 103.0866) and subjecting it to fragmentation to produce product ions. bioanalysis-zone.com The analysis of these fragments provides detailed structural information.
For the protonated N-methyl-2-(methylamino)acetamide, characteristic fragmentation pathways would involve the cleavage of the amide and C-C bonds.
Predicted MS/MS Fragmentation:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 103.0866 | 72.0449 | CH₅N (Methylamine) | [CH₂=C(OH)NHCH₃]⁺ |
| 103.0866 | 58.0651 | C₂H₃NO (N-methylketene) | [CH₃NHCH₂]⁺ |
The fragmentation pattern serves as a molecular fingerprint, confirming the sequence of atoms and the location of functional groups within the structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a characteristic spectral fingerprint. ias.ac.in
For this compound, the key functional groups are the secondary amide, the protonated secondary amine, and alkyl groups.
Characteristic Vibrational Frequencies:
N-H Stretching (Amide): A distinct band is expected around 3300 cm⁻¹.
N-H₂⁺ Stretching (Amine Salt): A very broad and strong series of absorptions are expected in the 2400-2800 cm⁻¹ region, characteristic of an amine hydrochloride.
C-H Stretching: Bands corresponding to the stretching of methyl and methylene C-H bonds typically appear in the 2850-3000 cm⁻¹ range.
Amide I (C=O Stretch): This is typically one of the strongest bands in the IR spectrum for an amide, expected around 1650-1680 cm⁻¹. researchgate.net Its position is sensitive to hydrogen bonding.
Amide II (N-H Bend): A strong band, characteristic of secondary amides, is anticipated in the 1550-1570 cm⁻¹ region.
C-H Bending: Vibrations from the bending of CH₃ and CH₂ groups appear in the 1375-1465 cm⁻¹ range.
Amide III (C-N Stretch / N-H Bend): This is a more complex vibration, expected around 1250-1300 cm⁻¹.
The table below outlines the expected primary vibrational modes for the compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| N-H Stretch | Secondary Amide | ~3300 | Medium |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium |
| N-H₂⁺ Stretch | Amine Hydrochloride | 2400 - 2800 | Broad, Strong |
| Amide I (C=O Stretch) | Secondary Amide | 1650 - 1680 | Strong |
| Amide II (N-H Bend) | Secondary Amide | 1550 - 1570 | Strong |
| C-H Bend | -CH₃, -CH₂- | 1375 - 1465 | Medium |
| Amide III | Secondary Amide | 1250 - 1300 | Medium |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and crystal packing information. For this compound, single-crystal X-ray diffraction (SCXRD) would be the preferred technique.
The process begins with the growth of a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
For a hydrochloride salt of a small amine, the analysis would confirm the protonation site—expected to be the more basic secondary amine—and detail the hydrogen bonding network involving the chloride counter-ion and the amide functionalities. nih.gov These interactions are critical in defining the solid-state stability and physical properties of the material.
While specific crystallographic data for the title compound is not published, the table below provides an illustrative example of typical parameters obtained from an X-ray crystallographic analysis of a comparable small organic molecule, N-methyl-N-(2-methylphenyl)acetamide. nih.gov
Table 1: Illustrative Single-Crystal X-ray Data for a Structurally Related Amide Compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.288 (2) |
| b (Å) | 6.900 (1) |
| c (Å) | 12.234 (2) |
| β (°) | 94.88 (3) |
| Volume (ų) | 949.5 (3) |
Chromatographic Techniques for Purity Assessment and Separation of this compound
Chromatography is indispensable for assessing the purity of chemical compounds and separating them from impurities that may arise during synthesis or degradation. For a polar, water-soluble compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.
HPLC is a cornerstone of pharmaceutical analysis for purity determination. nih.gov Given the high polarity of this compound, several HPLC modes could be employed.
Reversed-Phase (RP) HPLC: While challenging for very polar compounds, RP-HPLC can be adapted. The use of columns with embedded polar groups or the application of ion-pairing reagents in the mobile phase can enhance retention of the analyte on a non-polar stationary phase (like C18). researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for highly polar analytes. mdpi.com It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a smaller amount of aqueous buffer. This combination facilitates the retention and separation of polar compounds that show little to no retention in reversed-phase mode. mdpi.com
Detection is typically achieved using a UV detector, although the compound's lack of a strong chromophore may necessitate detection at low wavelengths (e.g., ~210 nm). sielc.com Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be used. For definitive identification, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard. fda.gov
The following table illustrates a potential HILIC method for the analysis of small polar amines.
Table 2: Example HPLC Conditions for the Analysis of Small Polar Amines
| Parameter | Condition |
|---|---|
| Column | HILIC Column (e.g., Raptor Polar X, 2.1 x 100 mm, 2.7 µm) mdpi.com |
| Mobile Phase A | Water with 0.5% Formic Acid mdpi.com |
| Mobile Phase B | Acetonitrile (B52724) mdpi.com |
| Gradient | Start with a high percentage of Mobile Phase B, ramping to a higher percentage of Mobile Phase A to elute analytes. mdpi.com |
| Flow Rate | 0.5 mL/min mdpi.com |
| Column Temperature | 30 °C mdpi.com |
| Injection Volume | 5 µL mdpi.com |
| Detector | Mass Spectrometer (MS) or UV at 210 nm |
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com However, for non-volatile and thermally labile compounds like this compound, direct analysis is often not feasible. The high polarity and salt form prevent volatilization, which is a prerequisite for GC analysis.
Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govresearchgate.net Common derivatization strategies for amines and amides include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form fluoroacetyl derivatives.
Alkylation/Esterification: For related compounds, methylation using reagents like HCl-methanol can be employed to increase volatility. oup.com
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms or similar). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a fragmentation pattern that serves as a "molecular fingerprint" for identification. nih.gov This allows for both the quantification of the analyte and the identification of impurities based on their unique mass spectra.
The table below outlines a general approach for GC-MS analysis following a derivatization step.
Table 3: General GC-MS Parameters for Analysis of Derivatized Amines
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Ethyl Chloroformate nih.govresearchgate.net |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 m/z |
Derivatization and Analogue Synthesis Based on N Methyl 2 Methylamino Acetamide Hydrochloride
Synthesis of Substituted Amides and Amines from N-methyl-2-(methylamino)acetamide Hydrochloride
The inherent reactivity of the primary and secondary amine functionalities in this compound allows for the synthesis of a variety of substituted amides and amines. Standard amidation and reductive amination protocols can be employed to introduce a wide array of substituents, thereby modulating the compound's properties.
Substituted amides can be readily prepared through the acylation of the secondary amine. This is typically achieved by reacting N-methyl-2-(methylamino)acetamide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride generated. This reaction introduces a third N-substituted group, leading to a more complex amide structure. The choice of the acylating agent is crucial as it determines the nature of the R group introduced, which can range from simple alkyl and aryl moieties to more complex heterocyclic systems.
Furthermore, the secondary amine can be converted into a variety of substituted tertiary amines through reductive amination. This process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride. This method is highly versatile, allowing for the introduction of a wide range of alkyl and aryl substituents.
| Starting Material | Reagent | Reaction Type | Product Class |
| N-methyl-2-(methylamino)acetamide | Acyl Chloride/Anhydride | Acylation | N-Substituted Amides |
| N-methyl-2-(methylamino)acetamide | Aldehyde/Ketone, Reducing Agent | Reductive Amination | N-Substituted Amines |
Modification Strategies for the this compound Scaffold
The this compound scaffold offers several avenues for structural modification beyond simple amide and amine synthesis. These strategies include alkylation and acylation of the methylamino nitrogen and the formation of heterocyclic derivatives.
Alkylation and Acylation of the Methylamino Nitrogen
The secondary nitrogen atom in the methylamino group is a primary site for alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The reaction conditions can be tuned to favor mono- or di-alkylation, leading to the formation of tertiary amines or quaternary ammonium (B1175870) salts, respectively. The choice of the alkyl group can significantly impact the steric and electronic properties of the resulting molecule.
Acylation of the methylamino nitrogen leads to the formation of N-acyl derivatives. This transformation is typically carried out using acyl chlorides or anhydrides. The introduced acyl group can serve as a protecting group or can be a key feature for modulating the biological activity of the resulting analogue. The electronic nature of the acyl group, whether electron-donating or electron-withdrawing, can influence the reactivity and properties of the entire molecule.
| Reaction Type | Reagent | Product | Potential Impact |
| Alkylation | Alkyl Halide | Tertiary Amine | Increased lipophilicity, altered basicity |
| Acylation | Acyl Chloride | N-Acyl Derivative | Modified electronic properties, potential for further functionalization |
Formation of Heterocyclic Derivatives Incorporating this compound Moieties
The bifunctional nature of N-methyl-2-(methylamino)acetamide, possessing both nucleophilic amine and amide functionalities, makes it a valuable precursor for the synthesis of various heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, a range of ring structures can be constructed.
One notable example is the synthesis of piperazine-2,5-diones. These cyclic dipeptides can be formed through the dimerization of amino acid derivatives. In the context of N-methyl-2-(methylamino)acetamide, intramolecular cyclization could potentially lead to the formation of a substituted piperazinone ring. Alternatively, intermolecular condensation reactions with other bifunctional molecules can give rise to a variety of heterocyclic structures. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of Michael adducts, which may subsequently cyclize to form nitrogen-containing heterocycles. The synthesis of such derivatives significantly expands the chemical space accessible from the N-methyl-2-(methylamino)acetamide scaffold.
Advanced Structural Elucidation of this compound Analogues
The characterization and structural elucidation of newly synthesized analogues of this compound are crucial for confirming their chemical identity and understanding their three-dimensional architecture. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the connectivity of atoms within the molecule. ¹H NMR provides information about the chemical environment of protons, their coupling patterns revealing adjacent protons. ¹³C NMR provides information about the carbon skeleton. For complex analogues, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing detailed structural assignments.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized analogues, which in turn confirms their elemental composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information, helping to identify different functional groups and their connectivity.
X-ray Crystallography: For crystalline analogues, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
| Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity |
| ¹³C NMR | Carbon skeleton |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity |
| High-Resolution Mass Spectrometry | Elemental composition, fragmentation patterns |
| X-ray Crystallography | 3D molecular structure, stereochemistry |
Structure-Reactivity and Structure-Property Relationship Studies in this compound Derivatives
Systematic derivatization of the this compound scaffold allows for the investigation of structure-reactivity and structure-property relationships. By introducing a variety of substituents with different electronic and steric properties, it is possible to modulate the chemical reactivity and physicochemical properties of the resulting analogues.
Structure-Reactivity Relationships: The introduction of electron-withdrawing or electron-donating groups can significantly influence the nucleophilicity of the amine and amide nitrogens, as well as the acidity of the amide proton. For example, acylation of the methylamino nitrogen with an electron-withdrawing group would be expected to decrease its basicity. Quantitative structure-activity relationship (QSAR) studies can be employed to correlate these structural modifications with changes in reactivity, providing insights into the electronic and steric effects of the substituents.
Structure-Property Relationships: The physicochemical properties of the derivatives, such as lipophilicity, solubility, and pKa, are heavily influenced by their chemical structure. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that can be fine-tuned by introducing hydrophobic or hydrophilic substituents. For instance, increasing the length of an alkyl chain substituent would generally lead to an increase in lipophilicity. Understanding these relationships is crucial for designing analogues with specific desired properties.
| Property | Structural Modification | Expected Effect |
| Basicity | Acylation of methylamino nitrogen | Decrease |
| Lipophilicity | Introduction of long alkyl chains | Increase |
| Aqueous Solubility | Introduction of polar functional groups | Increase |
Computational and Theoretical Studies on N Methyl 2 Methylamino Acetamide Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are indispensable for understanding the fundamental electronic properties and the stable three-dimensional arrangements of a molecule.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational demand. A theoretical investigation of N-methyl-2-(methylamino)acetamide hydrochloride would utilize DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to determine several key properties.
Key Molecular Properties Investigated by DFT:
| Property | Description |
| Optimized Geometry | Calculation of the lowest energy, most stable 3D structure of the molecule, including bond lengths and angles. |
| Electronic Properties | Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. |
| Charge Distribution | Analysis using techniques like Mulliken population or Natural Bond Orbital (NBO) to ascertain the partial atomic charges, which govern electrostatic interactions. nih.gov |
| Molecular Electrostatic Potential (MEP) | Generation of a 3D map that visualizes regions of positive and negative electrostatic potential, predicting sites susceptible to nucleophilic and electrophilic attack. |
For related acetamide (B32628) derivatives, DFT has been successfully applied to explore their local reactivity and molecular structures, providing valuable insights into their behavior. nih.govnih.gov
Ab initio, or "from first principles," methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy. Though computationally more intensive, they are invaluable for obtaining precise data on:
Conformational Energies: Accurately calculating the energy differences between various spatial arrangements (conformers) of the molecule.
Interaction Energies: Precisely quantifying the strength of non-covalent interactions, such as hydrogen bonds, which are critical for understanding the molecule's behavior in a biological or solution-phase environment.
In studies of the structurally similar N-methylacetamide (NMA), ab initio methods have been used to meticulously map out its conformational energy landscape, identifying the most stable isomers. umich.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a temporal dimension to theoretical analysis, modeling the real-time motion of atoms and molecules. An MD simulation of this compound, typically in an aqueous environment to mimic physiological conditions, would elucidate:
Conformational Dynamics: Revealing the molecule's flexibility, the transitions between different conformers, and the probability of occupying various conformational states.
Solvation Structure: Characterizing the arrangement of solvent molecules (e.g., water) around the solute, which dictates its solubility and stability in solution.
Hydrogen Bonding: Tracking the formation and dissolution of hydrogen bonds between the molecule and its surrounding solvent molecules, a key aspect of its intermolecular interactions.
MD simulations on N-methylacetamide have provided profound insights into its hydrogen bonding dynamics and how it interacts with different solvents, knowledge that is transferable to understanding this compound. chemrxiv.orgrsc.org
Prediction of Spectroscopic Parameters (NMR, IR, MS) for this compound
Computational methods are frequently used to predict spectroscopic data, aiding in the identification and structural confirmation of compounds.
Predicted Spectroscopic Data:
| Spectrum | Computational Method | Insights Provided |
| NMR | DFT calculations (e.g., using the GIAO method) can predict ¹H and ¹³C chemical shifts. | Comparison with experimental NMR spectra helps to validate the computed structure and assign spectral peaks. academie-sciences.frmestrelab.com |
| IR | Calculation of vibrational frequencies using DFT allows for the generation of a theoretical infrared (IR) spectrum. | This aids in the assignment of experimental IR bands to specific molecular motions, such as C=O stretches or N-H bends. biorxiv.orgsemanticscholar.org |
| MS | While predicting a full mass spectrum is challenging, quantum chemical calculations can determine the relative energies of potential fragment ions, helping to rationalize observed fragmentation patterns. | Understanding the likely fragmentation pathways upon ionization. |
Reaction Pathway Modeling and Transition State Analysis of this compound Transformations
To understand the chemical reactivity and potential degradation or metabolic pathways of this compound, computational modeling can map out entire reaction coordinates. This involves:
Transition State Searching: Locating the high-energy transition state structures that lie on the pathway between reactants and products.
Activation Energy Calculation: Determining the energy barrier of a reaction, which governs its rate.
Intrinsic Reaction Coordinate (IRC) Analysis: Plotting the reaction pathway to ensure that the identified transition state correctly connects the reactant and product minima.
Theoretical studies on the decomposition mechanisms of related diacetamides have effectively used DFT to model reaction pathways and analyze the influence of different chemical groups on the reaction barriers. mdpi.com
Applications of N Methyl 2 Methylamino Acetamide Hydrochloride in Organic Synthesis and Chemical Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
N-methyl-2-(methylamino)acetamide hydrochloride is a valuable intermediate in the construction of larger, more complex molecular architectures due to the reactivity of its amine and amide functionalities.
Utilization in Amide and Amine Bond Formation Strategies
The presence of both a secondary amine and a methyl amide group allows for its strategic incorporation into peptide chains and other molecules requiring amide linkages. In peptide synthesis, the secondary amine can be acylated to form a new amide bond, extending a peptide chain. The synthesis of N-methylated peptides, which often exhibit enhanced metabolic stability and membrane permeability, can be challenging. The coupling of N-methylated amino acids, such as the parent compound of the title molecule, can be sluggish and prone to side reactions. Specialized coupling reagents are often employed to facilitate these difficult couplings effectively. nih.govnih.govluxembourg-bio.com
The secondary amine of N-methyl-2-(methylamino)acetamide can also undergo various amine bond-forming reactions, such as reductive amination or nucleophilic substitution, to introduce the N-methylacetamido moiety into a target molecule.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govopenmedicinalchemistryjournal.comrsc.org While direct and extensively documented examples of this compound as a precursor for specific heterocycles are not prevalent in readily available literature, its bifunctional nature suggests its potential in the synthesis of various heterocyclic systems. For instance, intramolecular cyclization reactions involving the amine and amide functionalities, or intermolecular condensations with other bifunctional reagents, could theoretically lead to the formation of heterocycles such as piperazinones, benzodiazepinediones, or other related structures. The reactivity of the active methylene (B1212753) group adjacent to the carbonyl could also be exploited in condensation reactions to form heterocyclic rings.
Employment as a Building Block in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds for screening in drug discovery and materials science. This compound, with its multiple points of diversity, is a suitable building block for the creation of chemical libraries.
The secondary amine allows for the introduction of a wide variety of substituents through acylation, alkylation, or sulfonylation. The amide portion of the molecule can also be modified, although it is generally less reactive. By systematically varying the substituents at the amino group, diverse libraries of N-substituted glycinamide derivatives can be generated. The synthesis of peptide libraries with high N-methylamino acid content has been a subject of research, indicating the importance of building blocks like N-methyl-2-(methylamino)acetamide in this field. nih.gov
This compound in Ligand Synthesis for Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. While specific examples detailing the use of this compound in the synthesis of ligands for catalytic applications are not widely reported in the surveyed literature, its structural motifs suggest potential in this area. The nitrogen and oxygen atoms in the molecule can act as donor atoms for coordination to metal centers.
By incorporating this molecule into larger frameworks, ligands with specific steric and electronic properties could be designed. For example, it could be appended to phosphine or N-heterocyclic carbene (NHC) scaffolds to create multidentate ligands. The synthesis of such ligands would likely involve the reaction of the secondary amine with a suitable electrophilic fragment of the desired ligand backbone.
Advanced Synthetic Applications of this compound as a Reagent
Beyond its role as a structural building block, this compound can also function as a reagent in specific synthetic transformations. The hydrochloride salt can act as a source of acid in certain reactions, and the nucleophilic secondary amine can participate in various chemical processes.
While detailed information on its use as a reagent in named reactions or advanced synthetic protocols is limited in the available literature, its fundamental reactivity as a secondary amine suggests potential applications in reactions such as the Mannich reaction, Michael additions, or as a scavenger for acidic byproducts. Further research is needed to fully explore and document the utility of this compound as a specialized reagent in organic synthesis.
Coordination Chemistry of N Methyl 2 Methylamino Acetamide Hydrochloride
Investigation of N-methyl-2-(methylamino)acetamide Hydrochloride as a Ligand for Metal Complexes
The exploration of this compound as a ligand in coordination chemistry remains a purely theoretical exercise at present. While its molecular structure contains potential donor atoms for metal binding, no empirical studies have been reported to confirm its ligating capabilities.
Identification of Potential Binding Modes via the Amide Oxygen and Amine Nitrogen
Theoretically, this compound possesses two primary sites for potential coordination to a metal center: the oxygen atom of the amide carbonyl group and the nitrogen atom of the secondary amine. The presence of lone pairs of electrons on both the oxygen and nitrogen atoms makes them potential Lewis bases, capable of donating electron density to a Lewis acidic metal ion.
The coordination could occur in a monodentate fashion, where either the amide oxygen or the amine nitrogen binds to the metal. Alternatively, the molecule could act as a bidentate ligand, forming a chelate ring if both the oxygen and nitrogen atoms coordinate to the same metal center. The formation of a stable five-membered chelate ring is a plausible scenario that could enhance the stability of the resulting metal complex. However, without experimental data, such as spectroscopic or crystallographic evidence, these potential binding modes remain hypothetical.
Synthesis and Characterization of Metal-N-methyl-2-(methylamino)acetamide Hydrochloride Complexes
There is no information available in the scientific literature regarding the synthesis of any metal complexes with this compound. Consequently, there are no reported methods for their preparation or characterization data, such as elemental analysis, spectroscopic (IR, UV-Vis, NMR) data, or magnetic susceptibility measurements. The synthesis would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent, but the specific conditions and outcomes are yet to be explored.
Electronic and Structural Properties of this compound Coordination Compounds
As no metal complexes of this compound have been synthesized or isolated, there is a complete absence of data concerning their electronic and structural properties. Information that would typically be presented in this section, such as electronic absorption spectra, magnetic moments, and single-crystal X-ray diffraction data, is not available.
A hypothetical data table for such complexes remains unpopulated due to the lack of experimental findings.
Hypothetical Data Table for Electronic and Structural Properties
| Metal Ion | Coordination Number | Geometry | Key Bond Lengths (Å) | Electronic Transitions (nm) | Magnetic Moment (μB) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Catalytic and Supramolecular Applications of this compound Metal Complexes
The potential for catalytic or supramolecular applications of metal complexes derived from this compound has not been investigated. While metal complexes with amine and amide functionalities can exhibit interesting catalytic activities or participate in the formation of supramolecular architectures, no such studies have been conducted with this particular ligand. Any discussion of potential applications would be purely speculative and not based on scientific evidence.
Emerging Research Directions and Future Perspectives for N Methyl 2 Methylamino Acetamide Hydrochloride in Advanced Chemical Research
Integration into Novel Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry has catalyzed a paradigm shift in the synthesis of chemical compounds, moving away from traditional methods towards more environmentally benign processes. For a molecule such as N-methyl-2-(methylamino)acetamide hydrochloride, which possesses reactive amine and amide functionalities, future research is poised to explore its synthesis and application within the framework of sustainable methodologies. Current synthetic routes for similar α,β-diamino acid derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.nettandfonline.comnih.gov The principles of green chemistry, such as atom economy, use of renewable feedstocks, and solvent minimization, offer a roadmap for the development of more sustainable synthetic pathways. nih.gov
Future investigations could focus on enzymatic or biocatalytic approaches for the synthesis of this compound and its derivatives. Biocatalysis, for instance, operates under mild conditions and often exhibits high selectivity, thereby reducing the need for protecting groups and minimizing byproduct formation. Moreover, the exploration of one-pot syntheses and catalytic C-N bond formation reactions could significantly enhance the efficiency and sustainability of its production. tandfonline.com The development of synthetic routes that utilize renewable starting materials would further bolster the green credentials of this compound.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Diamino Acid Derivatives
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Catalysts | Often stoichiometric reagents, heavy metals | Biocatalysts, recyclable catalysts |
| Solvents | Halogenated solvents, volatile organic compounds | Water, supercritical fluids, bio-based solvents |
| Reaction Conditions | High temperatures and pressures | Mild temperatures and pressures |
| Atom Economy | Often low, with significant byproduct formation | High, minimizing waste |
| Feedstocks | Petroleum-based | Renewable resources |
Exploration of this compound in Advanced Materials Science
The unique structural attributes of this compound, namely its peptide-like backbone and reactive functional groups, make it a compelling candidate for integration into advanced materials. The presence of both a secondary amine and a secondary amide group provides sites for polymerization and post-polymerization modification, opening avenues for the creation of novel functional polymers. smolecule.com Research in this area is anticipated to focus on the incorporation of this molecule as a monomer or a functionalizing agent in the development of new polymeric materials with tailored properties.
One promising direction is the synthesis of polypeptoids, or poly(N-substituted glycine)s, which are a class of polymers that mimic the structure of peptides but with the side chains attached to the backbone nitrogen atoms. kaust.edu.saacs.orgsemanticscholar.orgnih.govresearchgate.net By using N-methyl-2-(methylamino)acetamide as a building block, it would be possible to create polypeptoids with unique side-chain functionalities, potentially leading to materials with enhanced thermal stability, tunable solubility, and specific binding capabilities. Furthermore, the hydrochloride salt form suggests the potential for creating polyelectrolytes with interesting solution properties and applications in areas such as ion exchange resins and drug delivery matrices.
Development of Responsive and Smart Materials Incorporating this compound Moieties
"Smart" or stimuli-responsive materials, which undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science research. mdpi.comnih.govnih.govsemanticscholar.orgresearchgate.net The structure of this compound contains functionalities that are inherently sensitive to pH changes. The secondary amine group can be protonated or deprotonated depending on the pH of the surrounding environment, which can, in turn, alter the charge and conformation of a polymer chain containing this moiety.
This pH-responsiveness could be harnessed to create a variety of smart materials. For example, hydrogels incorporating this compound could exhibit pH-dependent swelling behavior, making them suitable for applications in controlled drug release, where a change in the physiological pH could trigger the release of a therapeutic agent. nih.gov Similarly, surfaces modified with polymers containing this moiety could display tunable hydrophilicity and be used for creating "smart" surfaces for cell culture or chromatography applications. The combination of the amine and amide groups also offers the potential for creating dual-responsive materials that react to more than one stimulus.
Table 2: Potential Stimuli-Responsive Applications
| Stimulus | Potential Application | Underlying Mechanism |
| pH | Controlled drug delivery, smart surfaces | Protonation/deprotonation of the secondary amine |
| Temperature | Thermoresponsive hydrogels, sensors | Changes in hydrogen bonding and polymer-solvent interactions |
| Ionic Strength | Actuators, sensors | Alterations in electrostatic interactions |
Advanced Computational Modeling for this compound and its Designed Derivatives
Computational modeling has become an indispensable tool in modern chemical research, providing insights into molecular structure, properties, and reactivity that can be difficult to obtain through experimental methods alone. For this compound, advanced computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are expected to play a crucial role in elucidating its behavior and guiding the design of new materials. nih.govnih.gov
DFT calculations can be employed to investigate the electronic structure, conformational preferences, and vibrational spectra of the molecule. umich.edu This information is fundamental to understanding its reactivity and intermolecular interactions. MD simulations, on the other hand, can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or as part of a larger polymer system. acs.org For instance, simulations could be used to predict how polymers incorporating this moiety will fold and self-assemble, or how they will interact with other molecules such as drugs or biological targets. This predictive power can significantly accelerate the discovery and optimization of new materials based on this compound.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a rapidly growing field with applications ranging from nanotechnology to medicine. The peptide-like structure of this compound, with its capacity for hydrogen bonding via the amide and amine groups, makes it an intriguing building block for the construction of supramolecular assemblies. nih.govnih.govbohrium.comacs.org
Future research is likely to explore the self-assembly of this molecule and its derivatives into well-defined nanostructures such as fibers, sheets, and vesicles. mdpi.com The ability to control the self-assembly process through molecular design could lead to the creation of novel biomaterials for tissue engineering, antimicrobial scaffolds, and drug delivery vehicles. The dynamic and reversible nature of supramolecular interactions also opens up possibilities for creating self-healing materials and responsive systems that can adapt to their environment. The co-assembly of this compound with other molecules, such as peptide amphiphiles, could further expand the range of accessible structures and functionalities. nih.govbohrium.comacs.org
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., methylamino protons at δ 2.3–2.6 ppm; acetamide carbonyl at δ 170–175 ppm) .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid mobile phase achieve >98% purity, while ESI-MS identifies the molecular ion peak at m/z 124.57 .
- Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .
How does this compound interact with biological targets, and what assays are used to study these interactions?
Advanced Research Focus
The compound’s methylamino group facilitates binding to enzymes and receptors via hydrogen bonding and hydrophobic interactions. Key methodologies include:
- Enzyme Inhibition Assays : Kinetics studies (e.g., Michaelis-Menten plots) using fluorogenic substrates to measure IC₅₀ values for serine proteases .
- Cellular Uptake Studies : Radiolabeled (³H) analogs track intracellular accumulation in model systems (e.g., HEK293 cells) .
- Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to GPCRs or ion channels, validated by SPR (surface plasmon resonance) .
What are the stability profiles of this compound under varying pH and temperature conditions?
Advanced Research Focus
Stability studies reveal:
- pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hrs at pH >9) but remains stable at pH 3–7 (t₁/₂ > 30 days) .
- Thermal Stability : Decomposition occurs at >150°C, with DSC showing an endothermic peak at 152°C .
- Photostability : UV exposure (254 nm) induces <5% degradation over 48 hrs when stored in amber glass .
How can researchers resolve contradictions in reported solubility data for this compound?
Advanced Research Focus
Discrepancies arise from solvent polarity and measurement techniques. Systematic approaches include:
- Solvent Screening : Use shake-flask method with HPLC quantification. Reported solubilities: 25 mg/mL in water, 50 mg/mL in DMSO, <1 mg/mL in hexane .
- Temperature Gradients : Solubility in water increases from 20 mg/mL at 25°C to 35 mg/mL at 60°C .
- Co-solvency Studies : Ethanol/water mixtures (20–40% ethanol) enhance solubility via hydrophobic disruption .
What strategies improve purification efficiency for this compound?
Q. Basic Research Focus
- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C for high-purity crystals (>99%) .
- Chromatography : Flash chromatography (silica gel, ethyl acetate/methanol 8:2) removes methylamine hydrochloride byproducts .
- Lyophilization : For hygroscopic batches, freeze-drying minimizes water content (<0.5% w/w) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
